Furo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
Furo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H5NO3 and a molecular weight of 163.13 g/mol . It is a fused pyridine derivative, which means it contains a pyridine ring fused with another ring, in this case, a furan ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-b]pyridine-6-carboxylic acid typically involves the construction of the furan and pyridine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired furo[3,2-b]pyridine structure .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Furo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield this compound oxides, while reduction could produce different reduced derivatives .
Scientific Research Applications
Furo[3,2-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-6-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as kinase inhibitors by binding to the active site of the enzyme, thereby blocking its activity. This can lead to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine-6-carboxylic acid
- Thieno[3,2-b]pyridine-6-carboxylic acid
- Pyrrolo[2,3-b]pyridine-6-carboxylic acid
Uniqueness
Furo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and biological activity profiles, making it valuable for specific applications .
Properties
IUPAC Name |
furo[3,2-b]pyridine-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-3-7-6(9-4-5)1-2-12-7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYSYIKDUZFTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559529 | |
Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122535-04-0 | |
Record name | Furo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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